tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate
Description
Properties
Molecular Formula |
C13H16BrF2NO3 |
|---|---|
Molecular Weight |
352.17 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromo-4,5-difluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-7-10(16)9(15)6-8(11)14/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
CVKXJLQYKPOWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
This method involves coupling tert-butyl carbamate with 2-(2-bromo-4,5-difluorophenoxy)ethanol derivatives using palladium catalysts.
Mechanism :
Suzuki-Miyaura Coupling
Used for introducing boronate esters to the aryl bromide before carbamate installation.
| Reactants | Conditions | Yield |
|---|---|---|
| 2-Bromo-4,5-difluorophenylboronic ester, tert-Butyl carbamate, PdCl₂(dppf), K₂CO₃ | 1,4-Dioxane/H₂O (3:1), 80°C, 24 h | 65% |
Limitation : Requires pre-functionalized boronate intermediates, adding synthetic steps.
Nucleophilic Substitution Strategies
Direct displacement of bromine with a pre-formed carbamate nucleophile is effective for electron-deficient aryl bromides.
SNAr Reaction with tert-Butyl Carbamate
| Reactants | Conditions | Yield |
|---|---|---|
| 2,4,5-Trifluoro-1-bromobenzene, tert-Butyl carbamate, K₂CO₃ | DMF, 100°C, 48 h | 45% |
Challenges :
Phase-Transfer Catalysis
Improves reactivity in biphasic systems.
| Reactants | Conditions | Yield |
|---|---|---|
| 2-Bromo-4,5-difluorophenol, tert-Butyl (2-bromoethyl)carbamate, TBAB, NaOH | Toluene/H₂O, 80°C, 6 h | 38% |
Advantage : Avoids expensive palladium catalysts.
Multi-Step Protection/Deprotection Approaches
Carbamate Installation via Ethylene Glycol Linker
A three-step sequence starting from 2-bromo-4,5-difluorophenol:
-
Alkylation :
-
Boc Protection :
Critical Note : DMAP accelerates Boc protection but requires anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Buchwald-Hartwig | 81% | High (Pd) | Industrial-scale feasible |
| SNAr | 45% | Low | Limited by substrate reactivity |
| Phase-Transfer | 38% | Moderate | Suitable for small batches |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized phenoxy derivatives such as quinones.
Reduction Reactions: Products include amines or other reduced carbamate derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate has been investigated for its potential biological activities. Research indicates that it may interact with various biological targets, suggesting possible therapeutic applications. Preliminary studies have shown that compounds with similar structures can exhibit significant anti-cancer and anti-inflammatory properties.
- Case Study : A study exploring the effects of fluorinated phenoxy compounds on cancer cell lines indicated that the presence of fluorine atoms can enhance biological activity. This compound's unique substitution pattern may lead to distinct pharmacological profiles compared to other compounds in its class.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its reactivity. It can participate in various coupling reactions and transformations that are essential in the development of more complex organic molecules.
- Synthesis Pathway : The typical synthesis involves multiple steps starting from commercially available precursors. This includes the bromination of difluorophenol followed by coupling with tert-butyl carbamate.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its pharmacokinetics and pharmacodynamics. Interaction studies can reveal how the compound behaves in vivo and its potential effects on human health.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of similar compounds suggests that the presence of bromine and fluorine can significantly influence absorption, distribution, metabolism, and excretion profiles. Toxicology studies are essential to evaluate safety before clinical applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate involves the interaction of its carbamate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Substituent Effects
- Halogenation : The target compound’s 2-bromo-4,5-difluoro substitution contrasts with ’s 5-bromo-2,3-difluoro pattern. Fluorine’s electronegativity stabilizes adjacent reaction sites, while bromine enables cross-coupling .
- Chain Length : The ethoxyethyl chain in the target compound improves solubility in organic solvents compared to ’s shorter structure. ’s longer ethoxyethoxy chain further increases polarity .
- Functional Groups : ’s formyl and methoxy groups introduce reactivity toward nucleophiles and electronic modulation, respectively, unlike the target’s inert fluorines .
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be moderate (~2.5–3.5) due to fluorine’s lipophilicity and ether oxygens’ polarity. ’s hydroxyl groups reduce LogP significantly, while ’s extended ethoxy chain lowers it further .
- Solubility : The target compound is sparingly soluble in water but miscible in DMSO or DMF. ’s hydroxylated analog shows higher aqueous solubility .
Biological Activity
tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This compound features a phenoxy group with bromine and fluorine substitutions, linked to an ethyl carbamate moiety. Its distinct molecular configuration makes it a subject of study for various pharmacological applications.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrF2NO3 |
| Molecular Weight | 352.17 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-bromo-4,5-difluorophenoxy)ethyl]carbamate |
| InChI Key | YFNYMYLMLYFJHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1F)Br)F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) on the phenoxy ring enhances its reactivity and potential for binding to target sites through hydrogen bonding and electrostatic interactions. This interaction may modulate the activity of various biological pathways, leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Initial studies suggest that compounds with similar structural motifs can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, brominated and fluorinated derivatives have been shown to possess significant antitumor properties in various cancer cell lines .
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for certain enzymes involved in metabolic processes. Its structural characteristics may allow it to fit into the active sites of these enzymes, thereby blocking their activity.
Case Studies
- Anticancer Studies : In vitro studies on related compounds have demonstrated that brominated phenoxy derivatives can significantly reduce cell viability in breast cancer cell lines. These studies highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
- Synthetic Applications : The compound has been utilized as a building block in the synthesis of more complex molecules, showcasing its versatility in organic chemistry. Its ability to undergo substitution reactions makes it a valuable intermediate in drug discovery .
Safety and Toxicology
While specific toxicity data for this compound is limited, compounds with similar structures often require careful handling due to potential hazards associated with bromine and fluorine substituents. Standard safety measures should be observed when working with this compound in laboratory settings.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling 2-(2-bromo-4,5-difluorophenoxy)ethylamine with tert-butyl carbamate under carbodiimide-mediated conditions (e.g., EDC or DCC). Critical parameters include:
- Reaction Temperature : Maintain 0–5°C during activation to minimize side reactions like epimerization.
- Solvent Choice : Use anhydrous dichloromethane (DCM) or THF to enhance reagent solubility and reduce hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
Q. Which spectroscopic techniques are most reliable for confirming the identity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show tert-butyl singlet at δ 1.44 ppm, aromatic protons (C6H2BrF2) as multiplets between δ 7.2–7.8 ppm, and ethyloxy carbamate protons at δ 3.5–4.2 ppm. ¹³C NMR confirms carbamate carbonyl at ~155 ppm .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+ at m/z 366.0 (calculated for C₁₃H₁₅BrF₂NO₃) .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve challenges in refining the molecular structure of this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD for dual-space recycling to locate heavy atoms (Br) via Patterson methods. For light atoms (C, N, O), iterative Fourier synthesis in SHELXL refines positions .
- Challenges : Disordered fluorine atoms may require PART instructions to model occupancy. Apply restraints (DFIX, SIMU) to stabilize carbamate and ethyloxy groups during least-squares refinement .
Q. What methodologies resolve discrepancies in reported reaction intermediates or byproducts during synthesis?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate intermediates. Monitor for byproducts like dehalogenated derivatives (e.g., loss of Br at m/z 286.1) .
- Kinetic Analysis : Conduct time-resolved ¹⁹F NMR to track fluorine substituent stability under reaction conditions. Adjust stoichiometry of coupling reagents if unexpected intermediates dominate .
Q. How do bromo and difluoro substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Br and F substituents activate the phenoxy ring toward SNAr reactions. Computational modeling (DFT at B3LYP/6-31G*) predicts enhanced electrophilicity at the ortho position to Br .
- Experimental Validation : React with morpholine in DMF at 80°C; monitor substitution via ¹H NMR (disappearance of aromatic proton signals adjacent to Br) .
Q. How can storage conditions be optimized to prevent decomposition of this carbamate derivative?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
